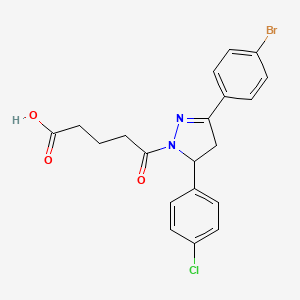
5-(3-(4-bromophenyl)-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-(4-bromophenyl)-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid is a useful research compound. Its molecular formula is C20H18BrClN2O3 and its molecular weight is 449.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 5-(3-(4-bromophenyl)-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid is a pyrazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H16BrClN2O2
- Molecular Weight : 411.722 g/mol
- CAS Number : Not specified in the sources.
Antimicrobial Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The compound is hypothesized to possess comparable antimicrobial effects due to the presence of halogenated phenyl groups which enhance lipophilicity and facilitate membrane penetration.
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been well-documented. In particular, compounds containing a pyrazole ring have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For example, certain derivatives exhibited IC50 values lower than that of celecoxib, a standard anti-inflammatory drug . It is plausible that this compound may share this anti-inflammatory mechanism.
Analgesic Activity
Analgesic properties of pyrazole derivatives have also been explored, with several studies utilizing the writhing and hot plate tests to evaluate pain relief efficacy. The presence of specific substituents on the pyrazole ring has been correlated with enhanced analgesic effects . Given its structure, this compound may exhibit similar analgesic properties.
The biological activity of this compound can be attributed to:
- Inhibition of Enzymatic Pathways : By inhibiting COX enzymes and other inflammatory mediators.
- Interaction with Biological Targets : Molecular docking studies suggest that such compounds can effectively bind to protein targets involved in inflammation and pain pathways .
Case Studies
- Synthesis and Evaluation : A study synthesized various pyrazole derivatives and evaluated their antibacterial and analgesic activities. Results indicated that compounds with similar structural motifs showed promising bioactivity against targeted strains .
- Docking Studies : Research involving molecular docking simulations demonstrated potential binding affinities for this compound against COX enzymes, suggesting a mechanism for its anti-inflammatory activity .
Summary Table of Biological Activities
科学研究应用
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, a study demonstrated that compounds similar to 5-(3-(4-bromophenyl)-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and death.
Anti-inflammatory Effects
Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. The compound has been shown to inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Antimicrobial Properties
The antimicrobial activity of this compound has been evaluated against various bacterial strains. In vitro assays revealed that it exhibits potent inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study on Antitumor Activity | Evaluate the cytotoxic effects of pyrazole derivatives | Significant reduction in tumor cell viability; induction of apoptosis in cultured cancer cells |
| Anti-inflammatory Research | Investigate the effects on inflammatory markers | Reduced levels of TNF-alpha and IL-6 in treated models; potential use in chronic inflammation management |
| Antimicrobial Evaluation | Assess efficacy against bacterial infections | Effective against E. coli and S. aureus; suggests potential for development as an antibiotic |
属性
IUPAC Name |
5-[5-(4-bromophenyl)-3-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrClN2O3/c21-15-8-4-13(5-9-15)17-12-18(14-6-10-16(22)11-7-14)24(23-17)19(25)2-1-3-20(26)27/h4-11,18H,1-3,12H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQXDNSFOQVJSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)CCCC(=O)O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













